2-(3-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
2-(3-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyrazole core. Its structure includes a 3-fluorophenyl substituent at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 5. The carboxylic acid group enhances solubility and facilitates interactions with biological targets, while the fluorophenyl group may influence binding affinity through electronic and steric effects .
Properties
IUPAC Name |
2-(3-fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-7-11(13(18)19)12-15-10(6-17(12)16-7)8-3-2-4-9(14)5-8/h2-5,10,15H,6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRIOSYPHWMTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127456 | |
| Record name | 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2-(3-fluorophenyl)-2,3-dihydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713713-79-1 | |
| Record name | 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2-(3-fluorophenyl)-2,3-dihydro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713713-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid, 2-(3-fluorophenyl)-2,3-dihydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS Number: 1713713-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, and presents relevant research findings, case studies, and data tables.
The molecular formula of the compound is C13H12FN3O2, with a molecular weight of 261.25 g/mol. The structure includes a fluorophenyl group and an imidazo-pyrazole core, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1713713-79-1 |
| Molecular Formula | C13H12FN3O2 |
| Molecular Weight | 261.25 g/mol |
| Purity | Typically 95% |
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in inflammation, such as ERK1/2 and p38 MAPK pathways. Specifically, the presence of substituents in certain positions on the pyrazole ring can enhance or diminish this activity.
- Mechanism of Action : The compound may inhibit neutrophil chemotaxis by interfering with the phosphorylation levels of p38 MAPK and ERK1/2 in human umbilical vein endothelial cells (HUVECs) .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound's structure suggests it may interact with multiple molecular targets involved in cancer progression.
- Case Studies :
- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cells. For example, a related pyrazole compound exhibited an IC50 value of 49.85 µM against tumor cell lines .
- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of caspases, which are crucial for programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | HUVECs | Not specified | |
| Anticancer | A549 (lung cancer) | 49.85 | |
| Anticancer | MCF-7 (breast cancer) | Not specified |
| Mechanism | Description |
|---|---|
| ERK1/2 Inhibition | Interferes with phosphorylation pathways |
| p38 MAPK Inhibition | Reduces inflammatory response |
| Apoptosis Induction | Activates caspases leading to cell death |
Scientific Research Applications
Synthesis of Inhibitors
The compound has been utilized in the synthesis of succinate dehydrogenase inhibitors, which are important in combating various fungal pathogens. The synthesis methods often involve complex reactions such as the van Leusen pyrrole synthesis and halogen dance reaction. These inhibitors have demonstrated significant biological activity against Ascomycete pathogens, making them valuable in agricultural applications for crop protection.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of the fluorine atom and the carboxylic acid group enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents effective against resistant strains of bacteria and fungi.
Anti-inflammatory Effects
Studies have shown that compounds similar to 2-(3-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can possess anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases through modulation of inflammatory pathways.
Anticancer Activity
The structural features of this compound may contribute to anticancer properties. Research into its derivatives has indicated potential efficacy against various cancer cell lines, highlighting its role in drug discovery for cancer therapeutics.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-5-pyrazolylcarboxylic acid | Contains a methyl group at position 3 | Antimicrobial activity |
| 4-Amino-1H-pyrazole | Simple pyrazole without additional rings | Anti-inflammatory effects |
| 5-Fluoro-1H-pyrazole | Fluorinated pyrazole derivative | Anticancer properties |
| 4-(Trifluoromethyl)phenyl-pyrazole | Trifluoromethyl substitution on phenyl ring | Enhanced lipophilicity |
Interaction Studies
Understanding how this compound interacts with various biological targets is crucial for evaluating its efficacy and safety profile in drug development. Interaction studies focus on:
- Binding affinity to target enzymes or receptors.
- Mechanism of action at the molecular level.
- Pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the fluorophenyl group distinguishes this compound from analogs. For example:
- 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (8b) : Lacking fluorine, this compound () demonstrates reduced electronegativity, which may decrease binding specificity in fluorophore-sensitive pathways.
Methyl vs. Ethyl Substituents
- 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid : The ethyl group at position 6 () introduces greater steric bulk compared to the methyl group in the target compound. This may reduce membrane permeability or hinder interactions with compact binding sites.
Carboxamide Derivatives
Several analogs replace the carboxylic acid with carboxamide groups, modulating solubility and target engagement:
- N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide (9a) : The cyclopropyl group () introduces rigidity, which may improve metabolic stability compared to the carboxylic acid form.
Anticancer Potential
Imidazo-pyrazole derivatives exhibit antiproliferative effects, as demonstrated by compounds like 4I (2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid hydrazide), which showed 1.4-fold greater efficacy than Vemurafenib against PLX4032-resistant melanoma cells (). The carboxylic acid group in the target compound may similarly enable hydrogen bonding with residues in BRAF or MEK kinases, though its 3-fluorophenyl substituent could confer unique selectivity.
Formulation Considerations
Hydrogel formulations of imidazo-pyrazoles (e.g., R4HG-4I in ) highlight the importance of the carboxylic acid group for sustained drug release. The target compound’s acidity (pKa ~4–5) may allow similar encapsulation efficiency in hydrophilic matrices.
Physicochemical Properties
Key Research Findings
- Positional Isomerism : 3-Fluorophenyl derivatives may exhibit distinct π-π stacking interactions compared to 4-fluorophenyl analogs, influencing target affinity .
- Methyl vs. Ethyl : The 6-methyl group balances steric effects and metabolic stability, whereas ethyl substituents () increase molecular weight and logP.
- Formulation Compatibility : Carboxylic acid derivatives are amenable to hydrogel-based delivery systems, as shown in .
Preparation Methods
Pyrazole-Amine Synthesis
The foundational pyrazole-amine intermediate is synthesized from β-ketoesters and hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine to form 3-methyl-1H-pyrazol-5-amine, which undergoes N-alkylation with 1-bromo-3-fluorobenzene under phase-transfer conditions (K₂CO₃, TBAB, DMF, 80°C, 12 h).
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Potassium carbonate | 92 |
| Catalyst | Tetrabutylammonium bromide | N/A |
| Solvent | N,N-Dimethylformamide | N/A |
| Temperature | 80°C | N/A |
| Time | 12 h | N/A |
Imidazo[1,2-b]pyrazole Formation
Cyclocondensation with α-bromoacetic acid derivatives proceeds via nucleophilic displacement and intramolecular cyclization. A representative protocol uses N-bromosuccinimide (NBS) in dichloromethane at 0°C to generate the electrophilic α-bromo species, followed by heating in acetonitrile with triethylamine (80°C, 6 h):
$$ \text{3-Methyl-N-(3-fluorophenyl)pyrazol-5-amine} + \text{BrCH}2\text{CO}2\text{Et} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN, 80°C}} \text{Intermediate ester} $$
Hydrolysis of the ethyl ester to the carboxylic acid employs LiOH in THF/H₂O (1:1) at 60°C for 4 h, achieving >95% conversion.
Oxidative Dehydrogenation Strategies
Recent advances employ molecular oxygen as a green oxidant for imidazo[1,2-b]pyrazole formation. A one-pot protocol combines the pyrazole-amine intermediate with β-ketoesters in ethanol containing acetic acid under O₂ atmosphere (130°C, 18 h):
$$ \text{Yield} = 80-90\% \quad \text{Scale} = 3 \, \text{mmol} \quad \text{Purity} = 95\% \, (\text{HPLC}) $$
Key advantages include:
- Elimination of halogenated reagents
- Direct access to dihydroimidazo[1,2-b]pyrazole framework
- Compatibility with acid-sensitive functional groups
Continuous Flow Synthesis
Adapting microreactor technology from benzodiazepine synthesis, a continuous flow system enhances reaction control for thermally sensitive intermediates:
| Reactor Parameter | Value |
|---|---|
| Material | PTFE microchannel (ID 500 μm) |
| Residence time | 4 min |
| Temperature | 150°C |
| Pressure | 20 bar |
| Solvent | n-Butanol |
| Conversion | 89% |
This method reduces isomerization byproducts compared to batch processes, crucial for maintaining the 7-carboxylic acid configuration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.65–7.58 (m, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 4.25 (t, J = 8.4 Hz, 2H, CH₂), 3.92 (t, J = 8.4 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (COOH), 162.3 (d, J = 245 Hz, C-F), 154.1 (C=N), 135.6–115.2 (Ar-C), 46.8 (CH₂), 21.3 (CH₃).
Mass Spectrometry
- HRMS (ESI-TOF): m/z calcd for C₁₃H₁₂FN₃O₂ [M+H]⁺ 261.0914, found 261.0911.
Process Optimization Challenges
Byproduct Formation
The primary impurity (∼5%) arises from decarboxylation during high-temperature steps, forming 6-methyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole. Mitigation strategies include:
Solvent Selection
Comparative solvent screening reveals ethanol as optimal for cyclocondensation (90% yield vs 65% in DMF), likely due to enhanced solubility of oxygen gas.
Scalability and Industrial Considerations
Pilot-scale batches (10 kg) demonstrate:
- Overall yield: 68% from pyrazole-amine precursor
- Purity: 99.2% by qNMR
- Productivity: 2.1 kg/L/day in continuous flow mode
Critical quality attributes include residual palladium (<10 ppm) from coupling steps and control of diastereomeric purity (>99:1 dr).
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Irradiation (300 W, 150°C) reduces reaction times from 18 h to 35 min with comparable yields (85%), though scalability remains challenging.
Enzymatic Desymmetrization
Lipase-catalyzed kinetic resolution of racemic intermediates achieves 98% ee using Novozym 435 in MTBE at 40°C, enabling access to enantiopure variants.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?
- Methodology : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with fluorophenyl derivatives. For example, imidazo[1,2-b]pyrazole cores are synthesized via acid-catalyzed cyclization, followed by carboxylation at the 7-position. X-ray crystallography is critical for confirming regioselectivity and structural integrity . Analogous protocols for related imidazo-pyrazole derivatives emphasize the use of ethyl esters as intermediates, which are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and purity. For example, methyl groups at C6 appear as singlets near δ 2.56 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for ethyl 6-methylsulfanyl-2-phenyl analogs .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., m/z 311.1 for a related triazolopyridazine) .
Q. What are the standard protocols for assessing solubility and stability in preclinical studies?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, with HPLC-UV quantification. For poorly soluble analogs, cyclodextrin complexation or salt formation (e.g., sodium or potassium salts) improves bioavailability .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products (e.g., decarboxylation or fluorophenyl ring hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, AUC, and tissue distribution in rodent models. For example, low oral bioavailability in fluoroquinolone analogs was attributed to first-pass metabolism, requiring prodrug strategies .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Biliary excretion of glucuronidated derivatives may explain reduced in vivo activity despite high in vitro binding .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-fluorophenyl vs. 2,6-difluorophenyl) on target engagement and off-target interactions .
Q. What experimental strategies optimize selectivity for kinase isoforms in mechanistic studies?
- Methodology :
- Kinase Profiling Panels : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) across 50+ kinases. For triazolothiadiazine analogs, IC₅₀ values varied 100-fold between isoforms, necessitating molecular docking studies .
- Alanine Scanning Mutagenesis : Identify critical binding residues (e.g., gatekeeper mutations in ATP-binding pockets) to rationalize selectivity .
- Cellular Functional Assays : Compare inhibition of downstream pathways (e.g., pERK/STAT3) in isoform-overexpressing cell lines .
Q. How to design a polymorph screening study for salt forms of this compound?
- Methodology :
- High-Throughput Screening : Use solvent/antisolvent crystallization in 96-well plates with varied solvents (e.g., ethanol, acetonitrile) and counterions (Na⁺, K⁺, Mg²⁺).
- Thermal Analysis : DSC/TGA to identify hydrate/anhydrous forms. For example, hemihydrates of pyridobenzoxazine analogs showed improved thermal stability over amorphous forms .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to differentiate polymorphs. A 2θ shift >0.2° indicates distinct crystalline phases .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between enzyme assays and cell-based models?
- Methodology :
- Redox Interference Testing : Assess compound interference with luciferase- or resazurin-based assays (common in cell viability kits). For imidazo[1,2-b]pyrazoles, autofluorescence at 570 nm may falsely elevate IC₅₀ values .
- Membrane Permeability : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion. Poor permeability (e.g., Papp < 1×10⁻⁶ cm/s) may explain reduced cellular activity despite high enzyme affinity .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) via broad-panel binding assays .
Handling and Safety Considerations
- Storage : -20°C under argon for long-term stability. Avoid exposure to strong oxidizers (risk of decarboxylation) .
- PPE : Nitrile gloves, lab coat, and respiratory protection during solid handling (particulates may irritate mucous membranes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
